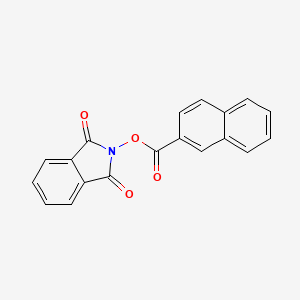
1,3-Dioxoisoindolin-2-yl 2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 2-naphthoate is a complex organic compound characterized by the presence of an isoindoline nucleus and a naphthoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-naphthoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction mixture is refluxed overnight, yielding the desired product with a moderate yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the naphthoate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various hydroxy derivatives.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-naphthoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the naphthoate group.
Phthalimide: Another isoindoline derivative with similar structural features.
Naphthoquinone: Contains the naphthoate group but differs in the core structure.
Uniqueness
This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C19H11NO4 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H11NO4/c21-17-15-7-3-4-8-16(15)18(22)20(17)24-19(23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
LHCZZLWHALILLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















